1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
2,4,7-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-4-14-6-7(11-9(14)17-5)12(2)10(16)13(3)8(6)15/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJGEYPDMGVFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
1,3,7-Trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences in Pharmacological Profiles
Receptor Selectivity: Imidazo-purinediones (e.g., 1,3,7-trimethylimidazo[2,1-f]purinedione) exhibit potent affinity for serotonin receptors (5-HT1A/5-HT7), while pyrido-purinediones are tailored for adenosine receptor targeting (e.g., A3) . Thiazolo-purinediones (sulfur-containing analogs) may show altered pharmacokinetics due to increased hydrophobicity and metabolic stability .
Antimicrobial vs. CNS Activity: Thieno[2,3-d]pyrimidines (e.g., 6-heteryl-5-methyl derivatives) demonstrate antimicrobial activity against P. aeruginosa but lack significant CNS effects, unlike the antidepressant-active imidazo-purinediones .
Impact of Methylation: Methyl groups at positions 1, 3, and 7 (as in the target compound) enhance metabolic stability compared to non-methylated analogs (e.g., 8-hydroxyalkyl-substituted xanthines) .
Notable Research Findings
- Imidazo-purinediones : Fluorinated derivatives (e.g., compound 3i) showed dose-dependent antidepressant activity (2.5–5 mg/kg) in forced swim tests, linked to 5-HT1A/5-HT7 receptor modulation .
- Pyrido-purinediones: High-resolution mass spectrometry (HRMS) confirmed structural integrity, with applications in affinity-based probes for human adenosine receptors .
- Thiazolo-purinediones : Sulfur substitution in the heterocycle may improve resistance to oxidative metabolism but reduce aqueous solubility .
Biological Activity
1,3,7-Trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is an organic compound that belongs to the purine family. This compound has garnered attention due to its potential biological activities and pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicine and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.19 g/mol. The structure consists of a purine ring fused with an oxazole moiety, which contributes to its unique biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4O3 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in various models.
- Cytotoxic Effects : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting its possible role in cancer therapy.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound can protect cells from oxidative damage.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and apoptosis.
Case Study 1: Antioxidant Activity
A study conducted on rat liver cells demonstrated that treatment with this compound resulted in a significant reduction in lipid peroxidation levels compared to control groups. This suggests a protective effect against oxidative damage.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential as an anti-inflammatory agent.
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | [Research Study 1] |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | [Research Study 2] |
| Cytotoxicity | Induces apoptosis in cancer cells | [Research Study 3] |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?
The synthesis involves multi-step pathways, typically starting with functionalization of the purine core. Key steps include:
- Alkylation : Introducing methyl groups at positions 1, 3, and 7 via alkyl halides or methylating agents under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxazole ring formation : Cyclocondensation of 8-bromopurinedione derivatives with oxiranes in pyridine to construct the fused oxazolo ring .
- Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity (DMF or DMSO), and catalyst (e.g., benzyltriethylammonium chloride) significantly impact yield and purity .
Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms methyl group placement and ring connectivity. Aromatic proton shifts in DMSO-d₆ (~δ 7.5–8.5 ppm) help identify substituent effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., QTOF-MS with <5 ppm error) and fragmentation patterns .
- Chromatography : HPLC (C18 columns, 25-min cycles) and TLC monitor reaction progress and purity (>95% by UV detection) .
Advanced: How does the compound interact with adenosine receptors, and what factors influence its selectivity?
- Receptor affinity : The oxazolo[2,3-f]purinedione core exhibits micromolar affinity (Ki ~0.998 µM) for rat A2A adenosine receptors, with selectivity over A1 receptors due to steric and electronic effects of methyl substituents .
- Structural determinants : Methyl groups at positions 1 and 3 enhance A2A binding by reducing steric hindrance, while the oxazole ring modulates hydrogen bonding with receptor residues .
- Methodology : Radioligand binding assays (using [³H]CGS21680) and cAMP accumulation studies in transfected HEK293 cells are standard for evaluating selectivity .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent modifications :
- Position 7 : Replacing the methyl group with bulkier alkyl chains (e.g., propyl) reduces metabolic clearance but may lower solubility .
- Oxazole ring : Introducing electron-withdrawing groups (e.g., fluorine) enhances receptor binding kinetics .
- Methodological approach : Parallel synthesis combined with molecular docking (AutoDock Vina) identifies critical interactions (e.g., π-stacking with Phe168 in A2A receptors) .
Advanced: How can contradictory data regarding synthetic yields or biological activity be resolved?
- Yield discrepancies : Compare reaction protocols (e.g., solvent polarity, catalyst loading). For example, using DMF instead of ethanol improves yields by 15–20% due to better solubility of intermediates .
- Biological variability : Standardize assay conditions (e.g., cell line origin, adenosine deaminase inhibitors) to minimize confounding factors. Meta-analysis of Ki values across studies can clarify trends .
Basic: What methodologies ensure high purity during synthesis and isolation?
- Purification techniques :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates regioisomers .
- Quality control : Consistent HPLC retention times (e.g., 12.5 min on C18) and NMR peak integration validate batch consistency .
Advanced: What computational and experimental approaches elucidate molecular interactions with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to A2A receptors immobilized on sensor chips .
- Molecular dynamics simulations : Reveal conformational stability of the ligand-receptor complex (e.g., RMSD <2 Å over 100 ns trajectories) .
- Mutagenesis studies : Ala-scanning of receptor residues (e.g., His250 in A2A) identifies critical binding hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
